molecular formula C13H17N3O5 B3727739 diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate

diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate

Cat. No. B3727739
M. Wt: 295.29 g/mol
InChI Key: HYUGCZJOZLHBDC-YMNPTLGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate, also known as FAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the activation of caspase-dependent apoptosis. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, which may have implications for its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate is its relatively simple synthesis method, which makes it readily available for scientific research. This compound is also a versatile compound that can be used in various applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate. One area of research is the development of this compound-based materials for various applications, such as sensors and drug delivery systems. Another direction is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, versatility, and potential therapeutic effects make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, with promising results in vitro. This compound has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

properties

IUPAC Name

ethyl (E)-3-ethoxy-2-[(E)-N'-[(E)-furan-2-ylmethylideneamino]carbamimidoyl]-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-19-12(17)10(13(18)20-4-2)11(14)16-15-8-9-6-5-7-21-9/h5-8,17H,3-4H2,1-2H3,(H2,14,16)/b12-10+,15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUGCZJOZLHBDC-YMNPTLGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NN=CC1=CC=CO1)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N/N=C/C1=CC=CO1)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate
Reactant of Route 2
diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate
Reactant of Route 3
diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate
Reactant of Route 4
diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate
Reactant of Route 5
diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate
Reactant of Route 6
diethyl {amino[2-(2-furylmethylene)hydrazino]methylene}malonate

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